Dasabuvir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dasabuvir as part of Combination Therapy Regimens

Early research on Dasabuvir investigated its potential as a standalone treatment for HCV. However, studies revealed limited efficacy []. A significant breakthrough came in exploring Dasabuvir as part of combination therapy regimens. Researchers found that combining Dasabuvir with other antiviral drugs, such as pegylated interferon and ribavirin, significantly improved sustained virologic response (SVR) rates in patients with chronic HCV infection []. SVR refers to the absence of detectable HCV RNA in the blood for a specific period, typically 6 months, after treatment completion, indicating a cure.

Dasabuvir for Specific Genotypes

Another area of research focused on the effectiveness of Dasabuvir against different HCV genotypes. Hepatitis C virus exists in various genetic variations, and treatment regimens may not be equally effective for all. Studies have shown Dasabuvir to be particularly effective against HCV genotypes 1 and 4, the most common genotypes globally [].

Dasabuvir is a non-nucleoside inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase, specifically targeting the non-structural protein 5B. It is primarily utilized in combination therapies for treating chronic Hepatitis C, particularly genotypes 1a and 1b. Approved by the U.S. Food and Drug Administration in December 2014, Dasabuvir is part of the fixed-dose combination known as Viekira Pak, which includes Ombitasvir, Paritaprevir, and Ritonavir. This combination has shown high efficacy rates, achieving sustained virologic response in a significant percentage of patients .

Dasabuvir acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a vital enzyme for viral replication [, ]. It binds to a specific pocket within the enzyme, called the palm domain, inducing a conformational change that prevents the polymerase from elongating the viral RNA strand, effectively halting viral replication []. This targeted inhibition disrupts the viral lifecycle and contributes to viral clearance.

Dasabuvir functions by binding to the palm domain of the non-structural protein 5B outside its active site. This binding induces a conformational change that inhibits the polymerase's ability to elongate the viral RNA genome. The compound's mechanism of action is classified under non-nucleoside inhibitors, which differ from nucleotide analogs that compete with natural nucleotides .

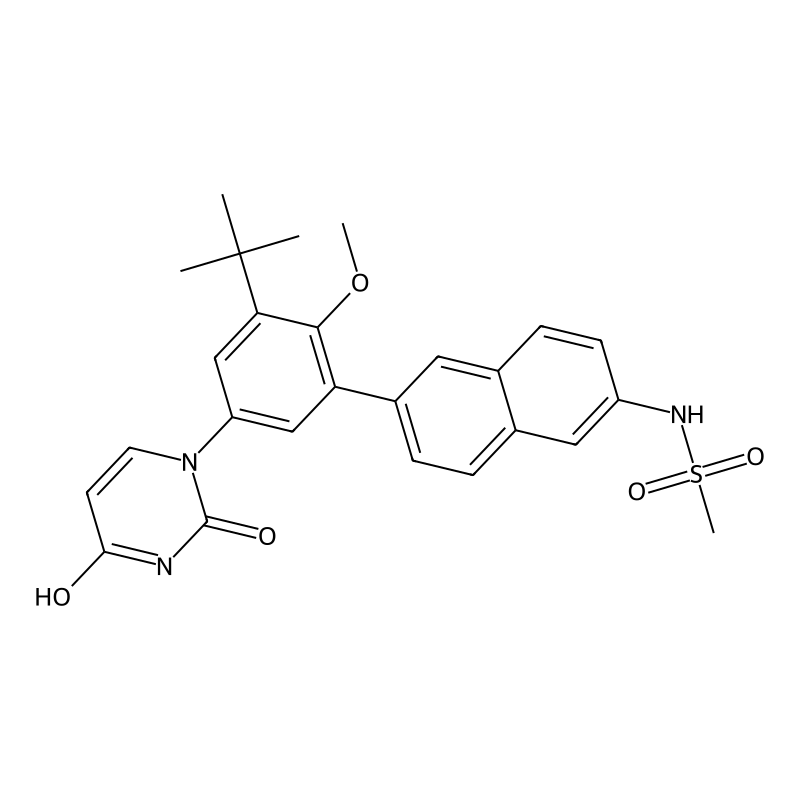

Key Chemical Properties- Chemical Formula: C26H27N3O5S

- Molecular Weight: Approximately 493.58 g/mol

- Half-life: 5.5 to 6 hours

- Bioavailability: About 70% .

Dasabuvir exhibits potent antiviral activity against HCV genotypes 1a and 1b, with effective concentrations (EC50) measured at approximately 0.77 nM and 0.46 nM, respectively . Its selectivity stems from its binding mechanism, which does not allow for cross-genotypic activity due to poorly conserved binding sites across different HCV genotypes. This specificity limits its use primarily to genotype 1 infections .

The synthesis of Dasabuvir involves several steps, beginning with the preparation of key intermediates such as 2-(tert-butyl)-4-nitrophenol through nitration processes. Subsequent reactions include bromination and coupling reactions facilitated by metal catalysts, culminating in the formation of Dasabuvir through sulfonamidation reactions .

Overview of Synthesis Steps- Nitration: Conversion of tert-butylphenol to its nitro derivative.

- Bromination: Introduction of bromine into the nitrophenol structure.

- Coupling Reactions: Utilizing palladium catalysts to form key bonds.

- Final Sulfonamidation: Completing the synthesis through reaction with sulfonamide derivatives .

Dasabuvir is primarily applied in the treatment of chronic Hepatitis C infections, particularly in combination therapies aimed at achieving sustained virologic response rates. Its use is restricted to specific genotypes (1a and 1b) due to its unique mechanism of action and binding characteristics .

Combination Therapy- Viekira Pak: A combination therapy that includes Dasabuvir along with Ombitasvir, Paritaprevir, and Ritonavir, designed for enhanced efficacy against HCV.

Dasabuvir has been studied for potential interactions with various drugs metabolized by cytochrome P450 enzymes. It predominantly undergoes metabolism via CYP2C8 and CYP3A pathways but does not significantly inhibit these enzymes at clinically relevant concentrations . Consequently, it is not expected to affect other medications primarily excreted via renal pathways.

Key Findings on Interactions- Does not inhibit organic anion or cation transporters.

- Minimal renal excretion (approximately 2%).

- High plasma protein binding (>99.5%) ensures effective distribution .

Dasabuvir belongs to a class of direct-acting antiviral agents targeting HCV polymerase but differs significantly from other compounds due to its unique binding site and mechanism.

Similar CompoundsCompound Name Mechanism of Action Genotype Activity Approval Year Sofosbuvir Nucleotide analog inhibitor Pangenotypic 2013 Ledipasvir NS5A inhibitor Pangenotypic 2014 Ombitasvir NS5A inhibitor Genotype-specific 2014

Unique Features of Dasabuvir- Non-nucleoside mechanism: Unlike nucleotide analogs such as Sofosbuvir, Dasabuvir binds outside the active site.

- Limited cross-genotypic activity: Primarily effective against genotype 1 due to poorly conserved binding sites across other genotypes.

- Combination requirement: Must be used alongside other antiviral agents for optimal efficacy against HCV .

| Compound Name | Mechanism of Action | Genotype Activity | Approval Year |

|---|---|---|---|

| Sofosbuvir | Nucleotide analog inhibitor | Pangenotypic | 2013 |

| Ledipasvir | NS5A inhibitor | Pangenotypic | 2014 |

| Ombitasvir | NS5A inhibitor | Genotype-specific | 2014 |

- Non-nucleoside mechanism: Unlike nucleotide analogs such as Sofosbuvir, Dasabuvir binds outside the active site.

- Limited cross-genotypic activity: Primarily effective against genotype 1 due to poorly conserved binding sites across other genotypes.

- Combination requirement: Must be used alongside other antiviral agents for optimal efficacy against HCV .

Dasabuvir exists in its therapeutically relevant form as sodium monosodium monohydrate (Form I), which represents the thermodynamically stable crystal form under normal storage conditions [1]. The compound crystallizes as white to pale yellow to pink, non-hygroscopic crystalline powder with well-defined structural characteristics [1].

The crystallographic structure of dasabuvir sodium monohydrate has been confirmed through comprehensive analytical techniques including X-ray crystallography, mass spectrometry, infrared spectroscopy, and both 1H- and 13C-NMR spectroscopy [1]. X-ray diffraction studies reveal a crystalline lattice stabilized by water molecules that bridge sodium ions and sulfonamide groups within the crystal structure [2]. The monohydrate form demonstrates superior structural stability compared to anhydrous polymorphs, maintaining crystallinity when stored at 40°C and 75% relative humidity for extended periods exceeding 24 months [2].

Molecular modeling studies using computational docking approaches have provided insights into dasabuvir's three-dimensional conformation when bound to its target, the hepatitis C virus nonstructural protein 5B polymerase [3]. These studies indicate that dasabuvir adopts a specific binding conformation that extends from the β-hairpin loop of the thumb domain toward the active site of the polymerase enzyme [3]. The molecule maintains structural stability during molecular dynamics simulations, with root-mean-square deviation values consistently below 0.1 nanometers throughout extended simulation periods [3].

Polymorphic screening studies have identified multiple crystal forms of dasabuvir, with five forms being particularly relevant for pharmaceutical manufacturing [1]. However, the monosodium monohydrate Form I consistently emerges as the preferred solid state due to its thermodynamic stability and favorable dissolution characteristics [1]. Crystal form analysis using X-ray powder diffraction techniques confirms that the desired polymorph is consistently manufactured and remains unchanged during tablet processing and storage [1].

The molecular conformation analysis reveals that dasabuvir possesses significant conformational flexibility, particularly in the tert-butyl and methoxy substituents attached to the central phenyl ring [3]. This flexibility contributes to its ability to form multiple solvate structures, as the compound is described as a prolific solvate former [4] [5]. The crystallographic data support the absence of stereoisomerism in the molecule, simplifying analytical and manufacturing considerations [1].

Thermal Stability and Degradation Pathways

Comprehensive thermal stability studies demonstrate that dasabuvir sodium monohydrate exhibits robust stability under various temperature conditions relevant to pharmaceutical storage and manufacturing [1]. Long-term stability studies conducted under International Conference on Harmonisation guidelines reveal that the compound remains stable when stored at 25°C and 60% relative humidity for periods exceeding 9 months [1]. Under accelerated conditions of 40°C and 75% relative humidity, stability is maintained for at least 6 months without significant degradation [1].

Elevated temperature testing at 50°C and 75% relative humidity indicates that dasabuvir can withstand temperature excursions during shipping for up to one month without compromising product quality [1]. This thermal robustness supports the compound's suitability for global distribution across various climatic zones [1].

Stress degradation studies reveal specific pathways through which dasabuvir may degrade under extreme conditions [1]. The compound demonstrates high susceptibility to base-catalyzed degradation, indicating that alkaline conditions should be avoided during processing and storage [1]. Similarly, oxidative stress conditions promote significant degradation, suggesting the need for protective packaging and controlled atmospheric conditions during manufacturing [1].

Conversely, dasabuvir shows relatively low susceptibility to acid-catalyzed degradation, providing confidence in its stability under mildly acidic physiological conditions [1]. Photostability testing following International Conference on Harmonisation guidelines confirms that dasabuvir is not sensitive to light exposure, eliminating the need for light-protective packaging [1].

The thermal degradation profile indicates that dasabuvir remains stable through typical pharmaceutical processing temperatures without decomposition [1]. Heat stress testing combined with moisture exposure demonstrates good stability, supporting the viability of standard tablet manufacturing processes including granulation and coating operations [1].

Degradation pathway analysis suggests that when degradation does occur under extreme stress conditions, it primarily involves modification of the tert-butyl group and potential hydrolysis of the sulfonamide linkage [1]. However, under normal storage and handling conditions, these degradation pathways are not activated, ensuring product stability throughout the intended shelf life [1].

Solubility and Partition Coefficients (LogP)

Dasabuvir exhibits markedly different solubility characteristics depending on its ionization state and salt form [1] [5]. The free acid form demonstrates extremely limited aqueous solubility, with values not exceeding 0.127 μg/mL across the physiologically relevant pH range of 1 to 6.8 [1] [5]. This poor solubility results in a dose number of 1.31 × 10⁴, classifying dasabuvir as a Biopharmaceutics Classification System Class II compound with low solubility and high permeability [5].

The pH-dependent solubility profile reveals that the free acid solubility ranges from 0.13 to 910 μg/mL across various buffer systems, with the higher values observed only under conditions that promote ionization of the compound [1]. In 0.1 N hydrochloric acid at pH 1, dasabuvir is practically insoluble, reflecting its weak acidic nature [1].

To overcome these solubility limitations, the sodium salt monohydrate form was developed, which exhibits significantly enhanced dissolution characteristics [1] [5]. The sodium salt demonstrates slight solubility in water and very slight solubility in methanol, representing substantial improvements over the free acid form [1]. In buffered dissolution media containing surfactants such as cetyl trimethylammonium bromide, the sodium salt achieves solubility exceeding 50 mg/mL, enabling appropriate dissolution testing conditions [2].

The lipophilicity of dasabuvir is characterized by calculated logarithmic partition coefficient values ranging from 4.0 to 4.3 [6] [7]. The distribution coefficient at physiological pH 7.4 is reported as 4.3, indicating significant lipophilic character [7]. This high lipophilicity correlates with the compound's high protein binding (greater than 99.5%) and extensive tissue distribution [8].

Computational predictions using various algorithms consistently place dasabuvir's LogP in the range of 4.0 to 4.3, with some estimates reaching 5.82 depending on the calculation method employed [9]. The topological polar surface area ranges from 104.81 to 118.12 ų, supporting the compound's ability to cross biological membranes despite its relatively large molecular size [6] [9].

The partition coefficient characteristics, combined with the presence of 2 hydrogen bond donors and 6-8 hydrogen bond acceptors, influence dasabuvir's pharmacokinetic properties including its distribution, metabolism, and elimination [6] [9]. The compound's 5-6 rotatable bonds contribute to its conformational flexibility, which may impact both its solubility behavior and biological activity [6] [9].

Tautomerism and Protonation States

Dasabuvir exhibits complex acid-base behavior characterized by two distinct dissociation constants that significantly influence its physicochemical properties and biological activity [1] [5]. Potentiometric determination reveals pKa values of 8.2 and 9.2, classifying dasabuvir as an extremely weak diacidic compound [1] [5].

The lower pKa value of 8.2 corresponds to the dissociation of the enolate proton within the dihydropyrimidinedione moiety [1]. This ionization site is critical for the formation of the sodium salt, where sodium ion coordination occurs at the enolate oxygen, stabilizing the molecule through ionic interactions [2]. The higher pKa value of 9.2 is attributed to the sulfonamide nitrogen, which can undergo deprotonation under strongly basic conditions [1].

At physiological pH values (approximately 7.4), dasabuvir exists predominantly in its neutral, non-ionized form, with minimal contribution from ionized species [5]. This protonation state distribution explains the compound's poor aqueous solubility at biological pH and necessitates the development of the sodium salt formulation to achieve adequate bioavailability [5].

The tautomeric equilibrium involves the dihydropyrimidinedione ring system, which can exist in multiple tautomeric forms depending on the position of hydrogen atoms and double bond arrangements [10]. Nuclear magnetic resonance studies suggest that at physiological conditions, the keto-enol tautomerism favors the diketo form, which is stabilized by intramolecular hydrogen bonding and aromatic conjugation [10].

pH-speciation diagrams demonstrate that the relative concentrations of various ionization states change dramatically with pH [1]. Below pH 6, the compound exists almost entirely in the neutral form, while above pH 10, multiple ionized species become significant [1]. This pH-dependent speciation directly impacts the compound's solubility, with higher solubility observed at pH values where ionized forms predominate [1].

The weak acidic nature of dasabuvir creates challenges for salt formation and stability [5]. The extremely high pKa values mean that conventional salt-forming approaches with basic counterions result in rapid disproportionation back to the free acid under typical pharmaceutical processing conditions [5]. The successful development of the monosodium monohydrate salt required careful optimization of processing conditions and the incorporation of polymeric excipients to inhibit crystallization and disproportionation [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Exviera is indicated in combination with other medicinal products for the treatment of chronic hepatitis C (CHC) in adults. For hepatitis C virus (HCV) genotype specific activity.

Mechanism of Action

Absorption Distribution and Excretion

Dasabuvir is mainly excreted in the feces (94.4%) with very little excreted in the urine (2%). 26.2% and 0.03% of the drug excreted in the feces and urine respectively was present as the parent compound suggesting metabolism as the major elimination pathway.

Dasabuvir has a volume of distribution at steady state of 149 liters.

Clearance of Dasabuvir has not been determined.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Degoey DA, Randolph JT, Liu D, Pratt J, Hutchins C, Donner P, Krueger AC, Matulenko M, Patel S, Motter CE, Nelson L, Keddy R, Tufano M, Caspi DD, Krishnan P, Mistry N, Koev G, Reisch TJ, Mondal R, Pilot-Matias T, Gao Y, Beno DW, Maring CJ, Molla A, Dumas E, Campbell A, Williams L, Collins C, Wagner R, Kati WM. Discovery of ABT-267, a Pan-Genotypic Inhibitor of HCV NS5A. J Med Chem. 2014 Mar 13;57(5):2047-57. doi: 10.1021/jm401398x. Epub 2014 Jan 15. PubMed PMID: 24400777.

3: Asselah T. ABT-450 combined with ritonavir, in addition to ABT-333 and ribavirin: a race for an interferon-free regimen to cure HCV infection. J Hepatol. 2013 Oct;59(4):885-8. doi: 10.1016/j.jhep.2013.05.020. Epub 2013 May 23. PubMed PMID: 23707374.

4: Poordad F, Lawitz E, Kowdley KV, Cohen DE, Podsadecki T, Siggelkow S, Heckaman M, Larsen L, Menon R, Koev G, Tripathi R, Pilot-Matias T, Bernstein B. Exploratory study of oral combination antiviral therapy for hepatitis C. N Engl J Med. 2013 Jan 3;368(1):45-53. doi: 10.1056/NEJMoa1208809. PubMed PMID: 23281975.

5: Stedman CA. Current prospects for interferon-free treatment of hepatitis C in 2012. J Gastroenterol Hepatol. 2013 Jan;28(1):38-45. doi: 10.1111/jgh.12028. Review. PubMed PMID: 23137126.